2-Bromo-4-chloro-5-methylpyridine

Vue d'ensemble

Description

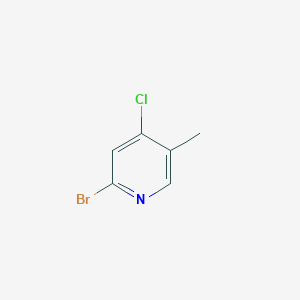

2-Bromo-4-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-methylpyridine typically involves the bromination and chlorination of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing efficient reaction conditions and catalysts to ensure the selective introduction of bromine and chlorine atoms .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-chloro-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to replace the halogen atoms.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl or vinyl boronic acids.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate for Drug Synthesis

2-Bromo-4-chloro-5-methylpyridine is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

- Antibacterial Agents : It plays a crucial role in synthesizing compounds that target bacterial infections.

- Antifungal Agents : The compound is involved in creating effective antifungal medications.

Case Study: Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized derivatives can effectively inhibit the growth of resistant bacterial strains, highlighting its potential in combating antibiotic resistance.

Agricultural Chemistry

Formulation of Agrochemicals

In agriculture, this compound is used in formulating agrochemicals such as:

- Herbicides : It contributes to the development of selective herbicides that minimize crop damage while effectively controlling weeds.

- Pesticides : The compound is involved in creating pesticides that protect crops from pests, enhancing agricultural productivity.

Table 1: Agrochemical Applications

| Application Type | Specific Use | Benefits |

|---|---|---|

| Herbicides | Selective weed control | Reduces competition for crops |

| Pesticides | Pest protection | Increases crop yield |

Material Science

Production of Specialty Polymers

this compound is also significant in material science:

- Polymer Synthesis : It is incorporated into the production of specialty polymers that exhibit enhanced durability and resistance to environmental factors.

Case Study: Coating Applications

Research indicates that polymers synthesized using this compound demonstrate superior chemical resistance and mechanical strength compared to traditional materials. These properties make them suitable for applications in coatings for industrial equipment.

Research Reagents

Versatile Reagent in Organic Synthesis

As a research reagent, this compound aids in developing new chemical reactions and pathways. Its reactivity allows chemists to explore novel synthetic routes.

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is employed in various techniques, including chromatography, to identify and quantify other chemical substances. This application ensures quality control across manufacturing processes.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-chloro-5-methylpyridine depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms, making it susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-methylpyridine: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

4-Bromo-2-methylpyridine: Another derivative with different substitution patterns, affecting its reactivity and applications.

Uniqueness

2-Bromo-4-chloro-5-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation allows for more diverse synthetic applications compared to its mono-halogenated counterparts .

Activité Biologique

2-Bromo-4-chloro-5-methylpyridine is a significant compound in medicinal chemistry, particularly noted for its biological activity. This article explores its biological properties, synthesis methods, and applications in drug development and agricultural chemistry.

Chemical Structure and Properties

The compound has the molecular formula C₆H₄BrClN, featuring a pyridine ring substituted at the 2-position with a bromine atom, at the 4-position with a chlorine atom, and at the 5-position with a methyl group. The presence of halogen substituents enhances its reactivity and potential utility in various chemical reactions.

Biological Activity

1. Enzyme Inhibition:

this compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can significantly alter pharmacokinetics and therapeutic efficacy. Studies have shown that this compound can influence drug-drug interactions, making it essential for evaluating safety profiles in drug development.

2. Antimicrobial Properties:

Similar compounds have demonstrated antimicrobial activities, suggesting that this compound may also possess antibacterial or antifungal properties. This aspect is particularly relevant in developing new antibiotics or antifungal agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis often begins with 2-fluoro-4-methylpyridine.

- Reagents: Various reagents are employed to facilitate substitution reactions, including halogenation and nucleophilic substitutions.

- Yield Optimization: Recent methodologies have improved yields significantly; for instance, an optimized synthesis starting from 2-fluoro-4-methylpyridine achieved a yield of 29.4%, compared to lower yields from other starting materials .

Case Studies

Case Study 1: p38α MAP Kinase Inhibitors

Research involving this compound has led to the development of potent inhibitors targeting p38α mitogen-activated protein kinase (MAPK). These inhibitors are being evaluated for treating cytokine-driven diseases such as rheumatoid arthritis and psoriasis. The biological data indicated that certain enantiomers derived from this compound exhibit enhanced potency, effectively inhibiting LPS-stimulated TNF-α release from human whole blood .

Case Study 2: Agrochemical Applications

In agricultural chemistry, derivatives of this compound are utilized in formulating herbicides and pesticides. Their unique reactivity allows for the development of compounds that improve crop protection and yield, which are critical for sustainable agriculture .

Summary of Research Findings

| Aspect | Details |

|---|---|

| Molecular Formula | C₆H₄BrClN |

| Key Activities | - Inhibition of CYP1A2 - Potential antibacterial/fungal properties |

| Synthesis Yield | Optimized yield of 29.4% from 2-fluoro-4-methylpyridine |

| Applications | - Drug development (anti-inflammatory agents) - Agrochemicals (herbicides/pesticides) |

| Notable Case Studies | - p38α MAPK inhibitors for rheumatoid arthritis - Enhanced crop protection formulations |

Propriétés

IUPAC Name |

2-bromo-4-chloro-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYOIILXEIWGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735033 | |

| Record name | 2-Bromo-4-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-40-5 | |

| Record name | 2-Bromo-4-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.